Trisodium orthoborate

Overview

Description

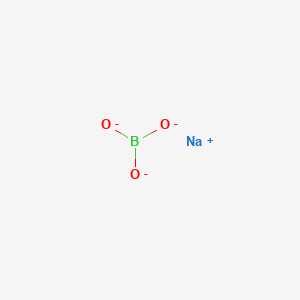

Trisodium orthoborate (Na₃BO₃) is an inorganic compound composed of sodium cations (Na⁺) and orthoborate anions ([BO₃]³⁻). The orthoborate anion features a trigonal planar geometry with boron in a +3 oxidation state coordinated to three oxygen atoms . This compound is structurally related to other borates but is distinguished by its isolated [BO₃]³⁻ units, which are embedded in a sodium oxide framework . This compound is synthesized via high-temperature solid-state reactions between sodium oxide and boron oxide (B₂O₃) or through metathesis reactions involving sodium salts and borate precursors .

Key properties include:

- Thermal stability: Orthoborate anions exhibit stability in high-temperature environments, as observed in borate glasses and ceramics .

- Solubility: Moderately soluble in water, forming alkaline solutions due to the hydrolysis of [BO₃]³⁻.

- Applications: Used in glass manufacturing, corrosion inhibitors, and as precursors for advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid can be synthesized by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} ] This reaction yields boric acid and sodium chloride as by-products .

Industrial Production Methods: In industrial settings, boric acid is often produced by the hydrolysis of boron trihalides and diborane. For example: [ \text{B}_2\text{H}_6 + 6\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{BO}_3 + 6\text{H}_2 ] This method is efficient for large-scale production .

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

Trisodium orthoborate undergoes partial hydrolysis in water, producing metaborate ([BO₂]⁻) and hydroxide ions (OH⁻):

This equilibrium shifts depending on pH and concentration, forming a weakly alkaline solution . At higher pH (>10), further condensation reactions occur, yielding polyborate species such as triborate(1−) ([B₃O₃(OH)₄]⁻) and pentaborate(1−) ([B₅O₆(OH)₄]⁻) .

Key Hydrolysis Pathways:

| Reaction | Conditions | Products |

|---|---|---|

| Ambient | ||

| pH 6.8–8.0 |

Acid-Base Reactions

This compound reacts with acids via protonation and displacement. For example, with hydrobromic acid (HBr), two pathways are observed:

-

Complete neutralization :

-

Partial neutralization (per industrial data):

The dominant pathway depends on the acid-to-borate molar ratio .

Complexation with Organic Diols

The orthoborate anion reacts with cis-vicinal diols (e.g., mannitol, glucose) to form stable cyclic esters. This reaction is exploited in analytical chemistry for borate quantification:

The stability of these complexes increases with the number of hydroxyl groups in the diol .

Electrochemical Behavior

During electrolysis, this compound solutions generate sodium perborate (NaBO₃) at the anode:

This reaction is utilized in bleaching and disinfection industries .

Interaction with Lewis Acids

While this compound itself is not a strong Lewis acid, borate anions can coordinate with metal ions. For example, in borosulfate systems, boron acts as a Lewis acid, forming adducts with water or other ligands .

Scientific Research Applications

Chemical Properties and Preparation

Trisodium orthoborate can be synthesized through the reaction of sodium carbonate (Na₂CO₃) with sodium metaborate (NaBO₂) or boric oxide (B₂O₃) at temperatures ranging from 600 to 850 °C. The reaction yields this compound and carbon dioxide:

When dissolved in water, this compound partially hydrolyzes into sodium metaborate and hydroxide ions:

Chemistry

This compound is utilized as a reagent in various chemical reactions and as a precursor for other borate compounds. Its role as a buffer in biochemical assays is significant due to its ability to maintain pH stability.

Case Study: Buffering Capacity

A study demonstrated that this compound effectively stabilizes pH in enzymatic reactions, enhancing enzyme activity compared to unbuffered systems.

This compound has been studied for its biological applications, particularly in the context of its non-toxic properties. It has shown potential as an antimicrobial agent in cosmetic formulations.

Case Study: Antimicrobial Efficacy

Research indicated that formulations containing up to 3.2% this compound were non-irritating and effective against certain bacterial strains, making it suitable for use in personal care products .

Industrial Applications

In industry, this compound is used in the production of glass and ceramics, where it acts as a flux to lower melting temperatures. It is also employed in metallurgy as a fluxing agent to improve the quality of metal products.

Data Table: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Glass Manufacturing | Flux to reduce melting temperature |

| Ceramics | Enhances durability and thermal resistance |

| Metallurgy | Improves metal quality through fluxing |

Mechanism of Action

Boric acid acts as a Lewis acid, accepting electron pairs from donor molecules. It forms complexes with amino acids, carbohydrates, nucleotides, and vitamins through electron donor-acceptor interactions. These interactions are believed to be beneficial for human health, particularly in the stabilization of sugar molecules and the synthesis of peptides and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Borates

Trisodium orthoborate belongs to a family of sodium borates with distinct anion architectures. Key comparisons include:

Sodium Metaborate (NaBO₂)

- Anion structure : Contains polymeric metaborate chains ([BO₂]⁻)_n, unlike the discrete [BO₃]³⁻ in Na₃BO₃ .

- Properties :

- Applications : Used in detergents and as a flux in metallurgy .

Sodium Perborate (NaBO₃·H₂O)

- Anion structure: Features a peroxoborate anion ([B₂(O₂)₂(OH)₄]²⁻) with peroxide bridges, contrasting with the non-peroxidic [BO₃]³⁻ in Na₃BO₃ .

- Properties: Oxidizing agent in aqueous solutions, unlike the non-oxidizing Na₃BO₃. Thermally decomposes at lower temperatures (~60°C) .

- Applications : Common in bleach formulations and organic synthesis .

Table 1: Structural and Functional Comparison of Sodium Borates

Comparison with Transition Metal and Rare-Earth Orthoborates

Orthoborates of other metals exhibit structural diversity and distinct properties:

Iron Orthoborate (Fe₃BO₆)

- Structure : Adopts an aragonite-type framework with Fe³⁺ ions in octahedral coordination .

- Properties :

Rare-Earth Orthoborates (H-LnBO₃, Ln = La, Nd, Sm, Eu)

- Structure : High-temperature hexagonal phase (H-LnBO₃) with isolated [BO₃]³⁻ units, similar to Na₃BO₃ .

- Properties :

Table 2: Comparison of Metal Orthoborates

Comparison with Functionally Similar Orthoborate Ionic Liquids

Orthoborate anions are utilized in ionic liquids (ILs) for lubrication and electrochemical applications:

Tetraalkylammonium Orthoborate ILs (e.g., [N₁₁₁₈][BO₃])

- Structure : Orthoborate anion paired with asymmetric ammonium cations .

- Tribological Performance :

- Limitations : Higher viscosity (~200 mPa·s at 25°C) than conventional lubricants .

Phosphonium Orthoborate ILs (e.g., [P₆₆₆₁₄][BO₃])

- Structure : Bulky phosphonium cations paired with orthoborate anions .

- Chemical Stability : Resistant to hydrolysis compared to tetrafluoroborate ([BF₄]⁻) ILs .

- Applications : High-temperature lubricants (stable up to 300°C) .

Table 3: Orthoborate Ionic Liquids vs. This compound

Biological Activity

Trisodium orthoborate, commonly known as sodium borate or borax, is a sodium salt of boric acid with the chemical formula Na₃BO₃. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and herbicidal properties. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound exhibits unique chemical properties that contribute to its biological activity. When dissolved in water, it partially hydrolyzes to form metaborate ions and hydroxide ions:

This reaction increases the pH of the solution, which can enhance its antimicrobial efficacy. The hydroxide ions produced are known to disrupt cellular membranes, leading to cell lysis in various microorganisms .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various fungi and bacteria:

- Antifungal Activity : this compound is effective against fungal pathogens such as Candida albicans and Aspergillus niger. Studies indicate that it disrupts fungal cell walls and alters membrane integrity, leading to cell death .

- Antibacterial Activity : The compound exhibits antibacterial effects against gram-positive and gram-negative bacteria. It is particularly effective in preventing biofilm formation, which is crucial in chronic infections .

Herbicidal Properties

This compound also displays herbicidal activity. It acts by causing desiccation in plants, effectively leading to their death. This property makes it useful in agricultural applications for controlling unwanted vegetation .

Case Studies

- Fungal Infections : A study evaluated the efficacy of this compound in treating fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load when combined with standard antifungal therapies .

- Bacterial Biofilms : Another investigation focused on the impact of this compound on bacterial biofilms formed by Pseudomonas aeruginosa. The study found that treatment with this compound significantly reduced biofilm thickness and bacterial viability .

- Agricultural Applications : In a field trial assessing the herbicidal effects of this compound on common weeds, researchers observed a 70% reduction in weed biomass compared to untreated controls, highlighting its potential as an eco-friendly herbicide .

Safety and Toxicology

While this compound is generally recognized as safe for use in various applications, its toxicity profile has been examined in several studies:

- Cytotoxicity : Research indicates that at high concentrations, this compound can exhibit cytotoxic effects on mammalian cells. However, these concentrations are typically much higher than those used in therapeutic or agricultural settings .

- Environmental Impact : The compound is considered less harmful to the environment compared to synthetic herbicides and fungicides. Its biodegradability contributes to its favorable ecological profile .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing trisodium orthoborate with high purity?

- Methodological Answer : Optimize synthesis using sodium dispersion in non-polar solvents (e.g., toluene) at elevated temperatures (e.g., 100°C), followed by controlled hydrolysis of orthoborate esters. Yield and purity can be monitored via aqueous phase analysis for borane hydrolysis byproducts, with a target triphenylborane-to-hydrolysis product ratio of ≥20:1 .

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) to verify molecular structure. Complementary techniques include Karl Fischer titration for water content analysis and rheometry for viscosity measurements under varying temperatures (25–140°C) .

Q. What are the pH-dependent stability considerations for this compound in aqueous solutions?

- Methodological Answer : this compound dissociates into B(OH)₃ and B(OH)₄⁻. Below pH 9.14, B(OH)₃ dominates, while above this threshold, B(OH)₄⁻ prevails. Monitor pH adjustments with potentiometric titration and validate speciation via UV-Vis spectroscopy or ion chromatography .

Advanced Research Questions

Q. How do molecular dynamics simulations inform the design of orthoborate-based ionic liquids for lubrication?

- Methodological Answer : Develop all-atomistic force fields (e.g., AMBER-based) to model tetraalkylphosphonium orthoborate ionic liquids. Validate simulations using experimental density and viscosity data. Analyze radial distribution functions to identify anion-cation interaction patterns, focusing on solvation shells and spatial arrangements .

Q. What mechanisms explain the tribological performance of this compound in high-temperature lubrication?

- Methodological Answer : Conduct tribological testing (e.g., ball-on-plate rheometry) under controlled temperatures (25–140°C). Use X-ray photoelectron spectroscopy (XPS) to characterize tribofilms and correlate wear volume trends (logarithmic scale) with temperature-dependent shear-induced degradation mechanisms .

Q. How can conflicting data on nickel orthoborate solubility be resolved in complexation studies?

- Methodological Answer : Reconcile experimental solubility measurements (e.g., Shchigol’s data) with geochemical modeling software (e.g., CHESS). Test alternative ligands (e.g., diborate) and refine equilibrium constants (log₁₀ K ~9.2) while accounting for ionic strength effects and solid-phase characterization gaps .

Q. What strategies mitigate structural phase inconsistencies in rare-earth-doped orthoborate materials?

- Methodological Answer : For systems like Lu₀.₉La₀.₁BO₃, combine X-ray diffraction (XRD) with Rietveld refinement to quantify phase ratios (e.g., vaterite vs. calcite). Investigate dopant-induced lattice strain via high-resolution TEM and thermodynamic phase diagrams to optimize synthesis conditions .

Q. Data Analysis & Experimental Design

Q. How should wear volume discrepancies between orthoborate lubricants and reference fluids be quantified?

- Methodological Answer : Use profilometry instead of wear scar diameter measurements to avoid overestimation errors (4.5–180%). Apply logarithmic scaling for comparative analysis and account for elastic recovery effects, particularly at low wear volumes .

Q. What statistical approaches are suitable for analyzing orthoborate speciation in environmental matrices?

- Methodological Answer : Apply principal component analysis (PCA) to NMR or chromatographic datasets. Pair with sensitivity analysis to assess the impact of ionic strength and competing ligands (e.g., Cl⁻) on borate equilibria .

Q. Contradictions & Gaps in Literature

Q. Why do computational models for orthoborate complexation sometimes diverge from experimental observations?

Properties

IUPAC Name |

sodium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Na/c2-1(3)4;/q-3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZOJDGNGVXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13840-56-7, 14312-40-4 | |

| Record name | Boric acid (H3BO3), sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium orthoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.